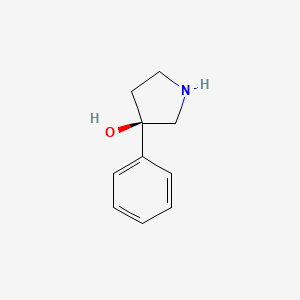(R)-3-phenylpyrrolidin-3-ol
CAS No.:
Cat. No.: VC17210907
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (3R)-3-phenylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m0/s1 |
| Standard InChI Key | AFQYBBFSDHKQJV-JTQLQIEISA-N |
| Isomeric SMILES | C1CNC[C@@]1(C2=CC=CC=C2)O |
| Canonical SMILES | C1CNCC1(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Stereochemical Significance
(R)-3-Phenylpyrrolidin-3-ol (molecular formula: C₁₀H₁₃NO; molecular weight: 163.22 g/mol) features a pyrrolidine ring with a hydroxyl group and a phenyl group at the third carbon. The R-configuration establishes a specific three-dimensional orientation that enhances binding affinity to enantioselective biological targets, such as enzymes and receptors .
Structural Features
-
Pyrrolidine Core: The five-membered saturated ring provides conformational rigidity, favoring interactions with hydrophobic binding pockets.
-
Hydroxyl Group: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems.
-
Phenyl Substituent: Enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (3R)-3-phenylpyrrolidin-3-ol |
| Chiral Centers | 1 (R-configuration) |
Synthesis and Production Methods
The synthesis of (R)-3-phenylpyrrolidin-3-ol requires precise stereochemical control to achieve high enantiomeric excess (ee). Current methodologies emphasize asymmetric catalysis and chiral resolution techniques.
Asymmetric Synthesis
A prominent route involves the [3+2] cycloaddition of vinyl sulfones with benzyl-protected methoxyamine derivatives under acid catalysis (e.g., TfOH in CH₂Cl₂) . Chiral catalysts or auxiliaries ensure the R-configuration is retained during cyclization.
Industrial-Scale Production
-
Catalytic Asymmetric Hydrogenation: Palladium or ruthenium catalysts enable large-scale synthesis with >90% ee .
-
Supercritical Fluid Chromatography (SFC): Used for high-throughput chiral resolution of racemic mixtures, minimizing solvent waste .
Table 2: Comparison of Synthetic Methods
Biological Activity and Mechanism of Action
(R)-3-Phenylpyrrolidin-3-ol exhibits diverse pharmacological effects, primarily through modulation of nuclear receptors and enzymatic pathways.
RORγt Inverse Agonism
The compound and its derivatives act as selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator of Th17 cell differentiation and IL-17 production .
-
Binding Affinity: Structural studies reveal that the phenyl group engages in hydrophobic interactions with RORγt’s ligand-binding domain, while the hydroxyl group forms hydrogen bonds with His479 .
-
In Vivo Efficacy: Oral administration of derivatives in murine models reduced IL-17 levels by 70%, demonstrating potential for treating autoimmune disorders like psoriasis .
Neuropharmacological Effects
Preliminary studies suggest anxiolytic properties, with treated rodents showing increased exploratory behavior in open-field tests . Mechanistically, this may involve modulation of GABAergic signaling, though further validation is required.
Applications in Medicinal Chemistry
TRK Inhibitor Development
(R)-3-Phenylpyrrolidin-3-ol serves as a scaffold for tyrosine kinase (TRK) inhibitors, which target cancers driven by NTRK gene fusions. Derivatives such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide exhibit nanomolar potency against TRKA/B/C .
Anti-Inflammatory Agents
Structural analogs with sulfone groups (e.g., phenyl (3-phenylpyrrolidin-3-yl)sulfones) show >100-fold selectivity for RORγt over related receptors (PXR, LXRα/β), minimizing off-target effects .
Table 3: Pharmacological Profiles of Key Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. PXR) |
|---|---|---|---|
| Derivative A | RORγt | 12 | >150 |
| Derivative B | TRKA | 8 | N/A |
Comparative Analysis with Structural Analogs
Stereochemical Variants
-
(S)-3-Phenylpyrrolidin-3-ol: The S-enantiomer exhibits 50% lower RORγt binding affinity, underscoring the importance of stereochemistry .
-
1-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in reduced solubility and negligible biological activity .
Functional Group Modifications
-
Sulfone Derivatives: Introducing sulfone groups enhances metabolic stability and oral bioavailability (e.g., t₁/₂ = 6.2 hours in mice) .
-
Fluorinated Analogs: Para-fluorination on the phenyl group improves CNS penetration, critical for neurotherapeutic applications .
Recent Research Findings and Future Directions
Preclinical Advancements
-
Hydrogel Formulations: Incorporation into antimicrobial hydrogels has shown promise for topical wound healing, with 99% bacterial clearance in vitro .
-
Combination Therapies: Synergistic effects observed with checkpoint inhibitors (e.g., anti-PD-1) in melanoma models suggest potential for oncology applications .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume